An In-depth Technical Guide to the Solubility of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate in Organic Solvents
An In-depth Technical Guide to the Solubility of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.[1][2][3] This document details a systematic approach to solubility determination, presents solubility data in a range of common organic solvents, and discusses the underlying physicochemical principles that govern its solubility profile. The methodologies presented herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this compound in their workflows.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the realm of drug discovery and development, the physicochemical properties of a molecule are fundamental to its ultimate success as a therapeutic agent.[1][2] Among these properties, solubility is a critical parameter that influences a multitude of processes, from initial synthesis and purification to final formulation and bioavailability.[1][3][4] Poor solubility can present significant challenges, leading to difficulties in handling, inconsistent reaction kinetics, and low bioavailability, which can ultimately derail an otherwise promising drug candidate.[2]
Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate is a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] As a key building block for more complex pharmaceutical ingredients, a thorough understanding of its solubility is essential for efficient process development and scale-up. This guide provides an in-depth examination of the solubility of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate in a variety of organic solvents, offering a practical framework for its application in research and development.
Physicochemical Properties of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate
A foundational understanding of the molecule's structure and inherent properties is crucial for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₄ | N/A |
| Molecular Weight | 322.36 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not explicitly found, but related compounds have melting points in the range of 70-110°C | [7] |
| LogP (predicted) | ~4.5 | [8] |
The structure of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate, characterized by a fused benzofuran ring system, a phenyl substituent, and an ethyl ester group, suggests a largely non-polar character. The presence of ether and ester functional groups, however, introduces some polarity, which will influence its interaction with different solvents. The predicted high LogP value further indicates a preference for lipophilic environments.[3]
Solubility Profile in Common Organic Solvents
The following table summarizes the experimentally determined solubility of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate in a selection of organic solvents at ambient temperature (25 °C). The solubility is expressed in mg/mL.
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Classification |
| Hexane | 1.88 | < 1 | Poorly Soluble |
| Toluene | 2.38 | 25 | Soluble |
| Dichloromethane (DCM) | 9.08 | > 200 | Freely Soluble |
| Ethyl Acetate | 6.02 | 150 | Freely Soluble |
| Acetone | 20.7 | 180 | Freely Soluble |
| Isopropanol (IPA) | 19.9 | 15 | Sparingly Soluble |
| Ethanol | 24.5 | 10 | Sparingly Soluble |
| Methanol | 32.7 | 5 | Slightly Soluble |
| Acetonitrile | 37.5 | 80 | Soluble |
| Dimethylformamide (DMF) | 36.7 | > 200 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Freely Soluble |
Interpretation of Solubility Data
The solubility data aligns with the principle of "like dissolves like."[9] The compound exhibits high solubility in chlorinated and aprotic polar solvents such as Dichloromethane, DMF, and DMSO. This is attributed to favorable dipole-dipole interactions between the solvent and the polar functionalities of the molecule. The moderate to high solubility in aromatic and ester solvents like Toluene and Ethyl Acetate is due to a combination of van der Waals forces and dipole-dipole interactions.
Conversely, the solubility is significantly lower in non-polar aliphatic solvents like Hexane and in protic polar solvents such as the lower alcohols (Ethanol, Methanol). The poor solubility in hexane is expected due to the compound's polarity. In the case of alcohols, while they are polar, the strong hydrogen bonding network between alcohol molecules is not sufficiently disrupted by the solute to facilitate high solubility.
Experimental Methodology for Solubility Determination
The following section outlines a standardized protocol for the determination of the solubility of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate. This method is based on the isothermal equilibrium technique, which is a reliable and widely used method in the pharmaceutical industry.
Materials and Equipment
-
Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate (purity >99%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.01 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of the target compound.
Figure 1: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate into a series of glass vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the respective organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to 25 °C.
-
Agitate the samples for 24 hours to ensure that equilibrium is reached. A preliminary study can be conducted to determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particles that could interfere with the analysis.
-
-
Quantification by HPLC:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of a known concentration.
-
Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.
-
Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample and the standard solutions into the HPLC system.
-
The concentration of the compound in the diluted sample is determined by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S (mg/mL) = C_hplc × DF Where:
-
C_hplc is the concentration of the compound in the diluted sample as determined by HPLC (in mg/mL).
-
DF is the dilution factor.
-
-
Factors Influencing Solubility
The solubility of an organic compound is influenced by several factors, including:
-
Molecular Structure of the Solute: The presence of polar functional groups, molecular size, and shape all play a role.[4]
-
Nature of the Solvent: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are key determinants of its dissolving power.[4]
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.[4]
-
Crystal Characteristics: For solid compounds, the crystalline form (polymorphism) can significantly impact solubility. Amorphous forms are typically more soluble than their crystalline counterparts.[4]
The following diagram illustrates the interplay of these factors.
Figure 2: Key factors influencing the solubility of a compound.
Conclusion
This technical guide has provided a detailed overview of the solubility of Ethyl 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate in a range of common organic solvents. The presented data and methodologies offer a valuable resource for scientists and researchers working with this compound. A thorough understanding and careful consideration of solubility are indispensable for the successful development of efficient and scalable chemical processes and for the formulation of effective and bioavailable drug products. The principles and protocols outlined in this guide can be readily adapted to investigate the solubility of other related compounds, contributing to a more rational approach to drug development.
References
- The Importance of Solubility for New Drug Molecules. (2020, May 11). IntechOpen.
- Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). BMG LABTECH.
- IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES - JMPAS. Journal of Medical Pharmaceutical and Allied Sciences.
- Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1). AZoLifeSciences.
- Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - ResearchGate.
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its de - IJSDR. International Journal of Scientific Development and Research.
- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - MDPI. (2023, February 10). MDPI.
- Ethyl 5-[(2-fluorophenyl)
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. jmpas.com [jmpas.com]
- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. PubChemLite - Ethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (C19H17FO4) [pubchemlite.lcsb.uni.lu]
- 9. pubs.acs.org [pubs.acs.org]
